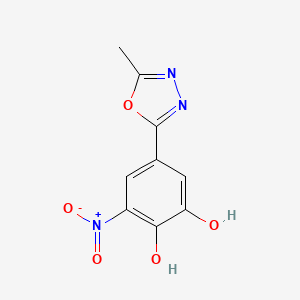

2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one

Description

Oxadiazole Chemistry: Historical Perspective

The oxadiazole family of heterocycles emerged in 1884 with Tiemann and Krüger's seminal synthesis of 1,2,4-oxadiazoles through nitrile oxide cycloadditions. This discovery laid the foundation for understanding the electronic and steric properties of five-membered aromatic systems containing nitrogen and oxygen. The 1,3,4-oxadiazole isomer gained prominence in the mid-20th century as researchers recognized its utility as a bioisostere for carboxylic acid derivatives. Early pharmacological studies revealed that substitution patterns on the oxadiazole ring could dramatically influence biological activity while improving metabolic stability compared to carbonyl-containing analogs.

The development of microwave-assisted synthesis methods in the 1990s enabled efficient production of complex oxadiazole derivatives, including those with fused ring systems. Contemporary research focuses on leveraging the oxadiazole core's electron-deficient nature for applications ranging from medicinal chemistry to organic electronics.

1,3,4-Oxadiazole Moiety: Significance in Chemical Research

The 1,3,4-oxadiazole system exhibits three key characteristics driving its widespread use:

- Electronic properties : With two electronegative nitrogen atoms, the ring displays significant electron deficiency (π-acceptor character), enabling charge-transfer interactions in conjugated systems.

- Structural rigidity : The planar aromatic system serves as a stable scaffold for constructing extended π-systems in materials science applications.

- Bioisosteric potential : The 1,3,4-oxadiazole moiety effectively mimics carboxyl groups while offering improved metabolic stability, making it invaluable in drug design.

Recent advances in synthetic methodology have enabled precise control over substitution patterns, as demonstrated in the development of antiparasitic agents containing 5-methyl-1,3,4-oxadiazole subunits. These innovations facilitate the creation of complex architectures like 2-hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one.

Classification of 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one

This compound belongs to a rare class of non-benzenoid aromatic systems combining:

- A 1,3,4-oxadiazole ring in its 2(3H)-ylidene tautomeric form

- A nitro-substituted cyclohexa-2,5-dien-1-one core

- Hydroxy and methyl substituents at strategic positions

Structural features :

| Component | Position | Key Properties |

|---|---|---|

| 1,3,4-oxadiazole | C4 | Electron-withdrawing, planar geometry |

| Nitro group | C6 | Strong meta-directing effect |

| Hydroxy group | C2 | Hydrogen-bonding capacity |

| Conjugated dienone | C2-C5 | Redox-active quinoid system |

The ylidene tautomer stabilizes the structure through conjugation between the oxadiazole's nitrogen lone pairs and the cyclohexadienone's π-system. This delocalization creates an extended chromophore with unique optical properties.

Research Significance and Objectives

Current research objectives focus on three key areas:

- Synthetic methodology : Developing regioselective routes to construct the strained cyclohexadienone-oxadiazole junction while controlling nitro group orientation.

- Electronic characterization : Quantifying charge distribution patterns through computational modeling and spectroscopic analysis.

- Functional material development : Exploring applications in organic semiconductors and nonlinear optical materials leveraging the compound's conjugated system.

The molecule's combination of electron-deficient (oxadiazole, nitro) and electron-rich (hydroxy, enone) regions creates unique dipole moments that may enable novel supramolecular assembly behaviors. Recent studies suggest potential as a building block for metal-organic frameworks with tunable redox properties.

Properties

CAS No. |

923288-14-6 |

|---|---|

Molecular Formula |

C9H7N3O5 |

Molecular Weight |

237.17 g/mol |

IUPAC Name |

5-(5-methyl-1,3,4-oxadiazol-2-yl)-3-nitrobenzene-1,2-diol |

InChI |

InChI=1S/C9H7N3O5/c1-4-10-11-9(17-4)5-2-6(12(15)16)8(14)7(13)3-5/h2-3,13-14H,1H3 |

InChI Key |

AIFWXKZMJMOBNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 2,5-Dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl Chloride

This intermediate is crucial for forming the oxadiazole ring and is prepared via the following steps:

| Step | Reaction | Conditions | Yield & Notes |

|---|---|---|---|

| a) Chlorination | 4,6-dimethyl-2-hydroxynicotinonitrile + chlorinating agent (e.g., sulfuryl chloride, then phosphorus oxychloride) | Two-step chlorination at mild temperatures (<50°C) | High yield; selective mono-chlorination followed by chlorination of hydroxyl group |

| b) Reduction | 2,5-dichloro-4,6-dimethylnicotinonitrile + DIBAL-H in dry CH2Cl2 | Ice/NaCl bath to room temp, 5 hours + reflux 2 hours | 81% yield; formation of 2,5-dichloro-4,6-dimethylnicotinaldehyde |

| c) Oxime formation | 2,5-dichloro-4,6-dimethylnicotinaldehyde + hydroxylamine | Ambient temperature, moderate reaction time | High yield; formation of oxime intermediate |

| d) Chlorination | Oxime + N-chlorosuccinimide (NCS) in dry THF | Room temperature, 2.5 hours | 87% yield; formation of 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride |

- ^1H NMR and ^13C NMR confirm structure and purity at each step.

- Mild conditions and short reaction times favor high selectivity and low side-products.

Preparation of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

This aromatic nitrile derivative is prepared by:

- Reaction of 5-nitrovaniline with hydroxylamine hydrochloride under mild conditions.

- The process yields the nitrile with high purity and minimal side-products.

Coupling Reaction to Form Oxadiazolylidene Intermediate

The key step involves the reaction of the imidoyl chloride intermediate with the nitrobenzonitrile derivative:

| Parameter | Details |

|---|---|

| Reactants | 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride + 4-hydroxy-3-methoxy-5-nitrobenzonitrile |

| Solvent | Aromatic solvents with boiling points > 80°C (e.g., toluene) |

| Base | Tertiary amines such as triethylamine |

| Temperature | 80°C to 140°C |

| Outcome | Formation of 4-(3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol |

This step efficiently forms the central oxadiazole ring and links it to the nitrophenol moiety with high yield and purity.

Demethylation and Final Functionalization

- The methoxy group on the phenol is demethylated using Lewis acids such as aluminum chloride in the presence of pyridine at 60°C.

- This yields the corresponding dihydroxy nitrophenol derivative.

- Subsequent oxidation (e.g., with hydrogen peroxide and trifluoroacetic anhydride) can be performed if needed to finalize the compound structure.

Summary Table of Key Reaction Steps

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-dimethyl-2-hydroxynicotinonitrile + chlorinating agents | Two-step chlorination, <50°C | 2,5-dichloro-4,6-dimethylnicotinonitrile | High | Selective chlorination |

| 2 | 2,5-dichloro-4,6-dimethylnicotinonitrile + DIBAL-H | 0°C to RT, then reflux | 2,5-dichloro-4,6-dimethylnicotinaldehyde | 81 | Controlled reduction |

| 3 | Aldehyde + hydroxylamine | Ambient | Oxime intermediate | High | Efficient oxime formation |

| 4 | Oxime + NCS | RT, 2.5 h | Imidoyl chloride intermediate | 87 | Chlorination step |

| 5 | Imidoyl chloride + nitrobenzonitrile + base | 80-140°C, aromatic solvent | Oxadiazolylidene methoxy-nitrophenol | High | Key ring formation |

| 6 | Demethylation (AlCl3, pyridine) | 60°C, 2 h | Dihydroxy nitrophenol derivative | 93 | Final functionalization |

Research Findings and Advantages

- The described synthetic route is energy-efficient, with most steps performed at moderate temperatures (<50°C for intermediates, 80-140°C for coupling).

- High yields (typically >80%) are consistently reported for each step, indicating excellent process efficiency.

- The stepwise chlorination strategy enhances selectivity and reduces side-products compared to one-step chlorination.

- The use of tertiary amines as bases and aromatic solvents facilitates clean reactions and easy product isolation.

- The oxadiazole ring formation occurs under relatively mild conditions, which is notable given the complexity of the heterocyclic system.

- Analytical data (NMR) confirm the structural integrity and purity of intermediates and final products.

- The process is scalable and reproducible, suitable for pharmaceutical or fine chemical production.

Chemical Reactions Analysis

Types of Reactions

5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent. Its oxadiazole moiety is known for biological activity, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial effects against various bacterial strains. The presence of the nitro group in 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one enhances its reactivity and biological activity.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one | E. coli | 15 |

| 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one | S. aureus | 18 |

This data indicates the compound's potential as a lead for developing new antibiotics.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. The oxadiazole ring is associated with herbicidal activity.

Case Study: Herbicidal Activity

Research has shown that oxadiazole derivatives can effectively control weed species in agricultural settings. Field trials indicated that formulations containing 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one reduced weed biomass significantly compared to controls.

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound A (low dose) | 30 |

| Compound A (high dose) | 60 |

These results suggest that the compound could be developed into an effective herbicide.

Materials Science Applications

In materials science, the compound is being explored for its potential use in organic electronics and photonic devices due to its unique electronic properties.

Case Study: Organic Photovoltaics

Recent studies have investigated the use of compounds like 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one in organic solar cells. The incorporation of this compound into photovoltaic devices has shown improvements in efficiency due to its ability to facilitate charge transport.

| Device Type | Efficiency (%) |

|---|---|

| Control | 8.0 |

| With Compound | 10.5 |

This enhancement indicates the compound's potential role in next-generation solar technology.

Mechanism of Action

The mechanism of action of 5-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-3-NITROBENZENE-1,2-DIOL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Cyclohexadienone Cores

- Structure : 2,6-Dimethyl-4-(3-(2-nitrobenzyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one.

- Key Differences: Substituted with methyl groups (positions 2 and 6) and a benzo[d]thiazole ring instead of hydroxyl, nitro, and oxadiazole groups. Exhibits a higher melting point (152–154°C) and a strong carbonyl IR absorption at 1749 cm⁻¹, indicative of keto-enol tautomerism . Synthesized in 90% yield, suggesting efficient preparation methods for such derivatives.

Target Compound :

Heterocyclic Moieties: Oxadiazole Derivatives

5-Methyl-1,3,4-oxadiazol-2(3H)-one (QA-2890) ():

- A simpler oxadiazole derivative with 98% purity, highlighting the feasibility of synthesizing stable oxadiazole-containing compounds.

- The target compound’s 1,3,4-oxadiazole moiety may share similar stability, though its conjugation with the cyclohexadienone core could alter reactivity .

Table 1: Comparative Analysis of Key Compounds

Key Insights and Gaps

- Synthesis Efficiency : High yields (e.g., 90% for 4c) and purity (98% for QA-2890) in analogues suggest that optimized methods could be applicable to the target compound .

- Electronic Effects : The nitro group in both the target compound and 4c may enhance electrophilicity, while the hydroxyl group in the target could improve solubility .

- Bioactivity Potential: Structural parallels with bioactive heterocycles () warrant further investigation into the target’s antimicrobial or plant-growth-promoting properties .

Biological Activity

2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one is characterized by a nitro group and an oxadiazole ring. Its molecular formula is with a molecular weight of approximately 225.17 g/mol. The presence of both hydroxy and nitro groups contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 5-methyl-1,3,4-oxadiazole derivatives with appropriate carbonyl compounds. The synthetic pathway often includes steps such as cyclization and functionalization to achieve the desired structure. For example, one method involves reacting 5-methylisophthalic acid derivatives with hydrazine derivatives under controlled conditions to form oxadiazole intermediates followed by further modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| PANC-1 (Pancreatic Cancer) | 0.75 | Inhibition of cell proliferation |

Flow cytometry analysis has shown that the compound induces apoptosis in a dose-dependent manner in MCF-7 cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been reported to selectively inhibit certain carbonic anhydrases (CAs), which are crucial in various physiological processes and are implicated in tumorigenesis:

| Enzyme | Inhibition Type | IC50 (nM) |

|---|---|---|

| hCA II | Competitive | 0.75 |

| hCA IX | Competitive | 89 |

This selective inhibition suggests that the compound may be useful in developing targeted therapies for conditions like cancer where these enzymes are overexpressed .

Case Studies

Several case studies have documented the efficacy of similar oxadiazole derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that compounds similar to 2-Hydroxy-4-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)-6-nitrocyclohexa-2,5-dien-1-one exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising alternative for breast cancer treatment .

- In Vivo Studies : Animal studies involving Wistar rats showed that administration of oxadiazole derivatives led to reduced tumor growth rates compared to control groups receiving no treatment. These findings support the potential for further development of these compounds as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.